SMPH Crosslinker

描述

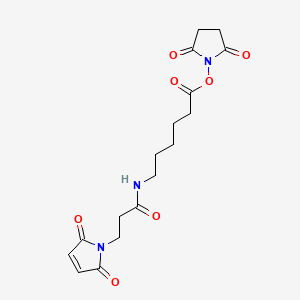

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O7/c21-12(9-11-19-13(22)5-6-14(19)23)18-10-3-1-2-4-17(26)27-20-15(24)7-8-16(20)25/h5-6H,1-4,7-11H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMOHMXWOOBVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400226 | |

| Record name | N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367927-39-7 | |

| Record name | N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 6-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate, commonly referred to as SMPH, is a heterobifunctional crosslinking agent. It is a valuable tool in bioconjugation, enabling the covalent linking of molecules containing primary amines to molecules containing sulfhydryl (thiol) groups. This guide provides an in-depth technical overview of SMPH, including its chemical properties, experimental protocols, and applications, with a focus on its role in the development of antibody-drug conjugates (ADCs).

Chemical Properties and Reactivity

SMPH features two distinct reactive moieties at either end of a C6 alkyl spacer: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds. The maleimide group reacts specifically with sulfhydryl groups, like those on cysteine residues, to form a stable thioether linkage.

The sequential reactivity of these groups allows for controlled, two-step conjugation procedures. First, the more labile NHS ester is reacted with an amine-containing molecule. After purification to remove excess crosslinker, the now maleimide-activated molecule is introduced to a sulfhydryl-containing molecule. This stepwise approach prevents the formation of unwanted homoconjugates.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactive groups of SMPH and a closely related analog, SMCC. This information is critical for optimizing conjugation reactions.

| Property | Value | References |

| Molecular Weight | 379.36 g/mol | |

| Spacer Arm Length | 14.2 - 14.3 Å | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF) | [1](--INVALID-LINK--) |

| Storage | Store at -20°C, desiccated |

Table 1: Physicochemical Properties of SMPH

| pH | Half-life of NHS Ester | Temperature | References |

| 7.0 | 4-5 hours | 0°C | [2][3](--INVALID-LINK--) |

| 7.0 | ~7 hours | Not specified | [4](--INVALID-LINK--) |

| 8.0 | 1 hour | Not specified | [2](--INVALID-LINK--) |

| 8.5 | 10-20 minutes | Room Temperature | [5](--INVALID-LINK--) |

| 8.6 | 10 minutes | 4°C | [3](--INVALID-LINK--) |

| 9.0 | Minutes | Not specified | [4](--INVALID-LINK--) |

Table 2: Stability of the NHS Ester Group

| Reactive Group | Optimal pH Range | Competing Reactions | References |

| NHS Ester | 7.0 - 8.5 | Hydrolysis, especially at higher pH | [](--INVALID-LINK--) |

| Maleimide | 6.5 - 7.5 | Hydrolysis at pH > 7.5; Reaction with amines at pH > 7.5 | [7](--INVALID-LINK--) |

Table 3: Optimal Reaction Conditions

Reaction Mechanism

The reaction of SMPH proceeds in a two-step manner, targeting primary amines and then sulfhydryl groups. The diagram below illustrates this sequential conjugation.

Experimental Protocols

The following is a detailed, generalized protocol for the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using SMPH.

Materials

-

SMPH

-

Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Thiol-containing molecule (Molecule-SH)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

-

Quenching reagent (e.g., Tris or glycine)

-

Desalting columns

Step 1: Activation of Protein-NH₂ with SMPH

-

Preparation of SMPH Stock Solution: Immediately before use, dissolve SMPH in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Reaction Setup: Add the SMPH stock solution to the Protein-NH₂ solution. The molar excess of SMPH over the protein will depend on the protein concentration and the desired level of modification. A 10- to 20-fold molar excess is a common starting point.[8][9](--INVALID-LINK--) The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[10](--INVALID-LINK--)

-

Removal of Excess Crosslinker: Remove non-reacted SMPH using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the quenching of the maleimide groups in the subsequent step.

Step 2: Conjugation of Maleimide-Activated Protein with Molecule-SH

-

Reaction Setup: Immediately add the thiol-containing Molecule-SH to the purified maleimide-activated protein. The molar ratio of Molecule-SH to the activated protein should be optimized for the desired drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11](--INVALID-LINK--) The reaction should be protected from light.

-

Quenching (Optional): To stop the reaction, a thiol-containing compound like cysteine can be added in excess to react with any remaining maleimide groups.

-

Purification: The final conjugate can be purified from excess Molecule-SH and other reaction components by size exclusion chromatography (SEC) or dialysis.

Application: Antibody-Drug Conjugate (ADC) Development

A primary application of SMPH and similar crosslinkers is in the construction of ADCs. In this context, a monoclonal antibody (mAb) is conjugated to a potent cytotoxic drug. The resulting ADC selectively delivers the drug to cancer cells expressing the target antigen of the mAb.

The workflow for generating an ADC using SMPH is a prime example of a complex bioconjugation process.

Conclusion

N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate is a versatile and efficient heterobifunctional crosslinker for the conjugation of amine- and thiol-containing molecules. Its well-defined reactivity and spacer arm length make it a valuable reagent in protein chemistry, particularly in the rapidly advancing field of antibody-drug conjugates. A thorough understanding of its chemical properties and reaction kinetics is essential for the successful design and execution of bioconjugation strategies.

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 7. vectorlabs.com [vectorlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. proteochem.com [proteochem.com]

- 11. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

SMPH crosslinker mechanism of action

An In-depth Technical Guide to the SMPH Crosslinker: Mechanism of Action and Applications

Introduction

In the fields of bioconjugation, diagnostics, and therapeutic development, the precise and stable linkage of biomolecules is paramount. Heterobifunctional crosslinkers are indispensable tools that facilitate this process with a high degree of control. Among these, SMPH (Succinimidyl-6-[β-maleimidopropionamido]hexanoate) is a prominent reagent used to covalently conjugate molecules containing primary amines to those with sulfhydryl groups. Its defined spacer arm and dual reactivity make it particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), immunogens, and immobilized proteins for biosensors.[1][2]

This technical guide provides a comprehensive overview of the core mechanism of action of the this compound. It details the chemistry of its functional groups, reaction kinetics, stability considerations, and a generalized experimental protocol for its use.

Chemical Structure and Functional Groups

SMPH is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at opposite ends of a spacer arm.[1][3] This design allows for selective, sequential reactions. The key components of the SMPH molecule are:

-

N-hydroxysuccinimide (NHS) Ester: This group is highly reactive toward primary amines (–NH₂), which are readily available on the surface of proteins in the side chains of lysine residues and at the N-terminus.[4][5]

-

Maleimide Group: This functional group exhibits high specificity for sulfhydryl (thiol, –SH) groups, such as those found in the side chains of cysteine residues.[4][6]

-

Spacer Arm: The NHS ester and maleimide groups are separated by a hydrocarbon spacer arm with a length of 14.2 Å.[1] This spacer helps to minimize steric hindrance between the molecules being conjugated, preserving their native structure and function.[2]

Mechanism of Action: A Controlled Two-Step Process

The heterobifunctional nature of SMPH enables a controlled, two-step conjugation process, which prevents the unwanted polymerization and self-conjugation that can occur with homobifunctional crosslinkers.[7][8][9] The process involves the sequential reaction of the NHS ester and the maleimide group.

Step 1: Amine Acylation (NHS Ester Reaction)

The first step involves the reaction of the amine-containing molecule (e.g., an antibody) with SMPH. The NHS ester reacts with a primary amine to form a stable, covalent amide bond. This reaction proceeds efficiently under neutral to slightly alkaline conditions. During this acylation reaction, N-hydroxysuccinimide is released as a byproduct.[7]

Figure 1: Two-step reaction mechanism of the this compound.

Step 2: Thiol Addition (Maleimide Reaction)

After the initial amine reaction, any excess, unreacted SMPH is typically removed via desalting or dialysis.[3] The maleimide-activated intermediate is then introduced to the sulfhydryl-containing molecule (e.g., a therapeutic payload or a second protein). The maleimide group reacts with the sulfhydryl group through a Michael addition reaction to form a stable, covalent thioether bond.[6] This reaction is most efficient at a pH range of 6.5 to 7.5.[3]

Quantitative Data and Reaction Optimization

The efficiency and success of SMPH-mediated conjugation are highly dependent on reaction conditions. Careful optimization of these parameters is crucial for achieving the desired product with high yield and purity.

| Parameter | NHS Ester Reaction (Amine-Targeted) | Maleimide Reaction (Sulfhydryl-Targeted) | Reference(s) |

| Target Functional Group | Primary Amine (-NH₂) | Sulfhydryl/Thiol (-SH) | [6][7] |

| Optimal pH Range | 7.2 - 9.0 | 6.5 - 7.5 | [3][7] |

| Resulting Bond | Amide | Thioether | [3] |

| Bond Stability | Highly stable | Stable, non-cleavable under physiological conditions | [1][6] |

| Common Buffer Systems | Phosphate-buffered saline (PBS), Borate | PBS, HEPES | [9] |

| Inhibiting Substances | Buffers with primary amines (e.g., Tris) | Thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) | [6] |

Table 1: Optimal Reaction Conditions for SMPH Crosslinking

| Property | Value | Reference(s) |

| Molecular Weight | 379.36 g/mol | [3] |

| Spacer Arm Length | 14.2 Å | [1] |

| Solubility | Not directly water-soluble; requires dissolution in an organic solvent (e.g., DMSO, DMF) first | [3] |

Table 2: Physicochemical Properties of SMPH

To achieve optimal results, a 10- to 50-fold molar excess of SMPH over the amine-containing protein is generally recommended, though the ideal ratio is application-dependent and may require empirical testing.[3] For dilute protein solutions, a greater molar excess is often necessary to achieve sufficient activation.[3]

Stability Considerations

The stability of both the crosslinker and the final conjugate is a critical factor in experimental design and the ultimate performance of the bioconjugate.

-

NHS Ester Hydrolysis: In aqueous solutions, the NHS ester group is susceptible to hydrolysis, a competing reaction that increases with pH.[3] Performing the amine reaction promptly after preparing the SMPH solution, and within the recommended pH range, is essential to maximize conjugation efficiency.

-

Maleimide Hydrolysis: The maleimide group is more stable in aqueous solution than the NHS ester.[3] However, at pH values above 7.5, it can undergo hydrolysis, which reduces its specificity for sulfhydryl groups.[3][10]

-

Conjugate Stability: The amide bond formed from the NHS ester reaction is highly stable. The thioether bond from the maleimide reaction is also considered stable and non-cleavable under most physiological conditions.[1][6] However, in the context of ADCs, it has been noted that the succinimide ring formed after maleimide conjugation can undergo a retro-Michael reaction, leading to dissociation of the drug from the antibody.[1] This can be influenced by the specific cysteine conjugation site.[11] Strategies to improve stability, such as promoting hydrolysis of the succinimide ring to a more stable ring-opened form, have been developed.[1]

Experimental Protocol and Workflow

The following is a generalized two-step protocol for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).

Figure 2: General experimental workflow for SMPH-mediated bioconjugation.

-

Reagent Preparation: Dissolve SMPH in an organic solvent like DMSO or DMF immediately before use.[3] Prepare the amine-containing protein in an amine-free buffer (e.g., PBS) at pH 7.2-7.5.

-

Activation Reaction: Add the desired molar excess of the dissolved SMPH to the protein solution. Incubate for 30-60 minutes at room temperature.

-

Removal of Excess Crosslinker: Remove non-reacted SMPH using a desalting column or dialysis.[3] This step is crucial to prevent the maleimide end of the free crosslinker from reacting with the sulfhydryl-containing molecule in the next step.

-

Conjugation Reaction: Add the sulfhydryl-containing molecule to the purified, maleimide-activated protein. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): The reaction can be stopped by adding a compound with a free thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.[6]

-

Analysis: The final conjugate can be analyzed by methods such as SDS-PAGE to confirm an increase in molecular weight, size-exclusion chromatography (SEC), or mass spectrometry.

References

- 1. This compound | 367927-39-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Bot Detection [iris-biotech.de]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. korambiotech.com [korambiotech.com]

- 9. m.youtube.com [m.youtube.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (CAS Number: 367927-39-7), a heterobifunctional crosslinking agent. This document details its chemical properties, applications, and detailed experimental protocols for its use in bioconjugation, with a particular focus on its role in the development of antibody-drug conjugates (ADCs).

Core Concepts and Chemical Properties

N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate, commonly abbreviated as SMPH, is a chemical reagent that facilitates the covalent linkage of two different biomolecules.[1] It is classified as a heterobifunctional crosslinker because it possesses two distinct reactive groups at either end of a hydrocarbon spacer arm: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[2]

The NHS ester functionality reacts specifically with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[2] The maleimide group, on the other hand, exhibits high reactivity towards sulfhydryl groups (-SH), like those present in cysteine residues, resulting in the formation of a stable thioether bond.[3] This dual reactivity allows for the controlled and specific conjugation of amine-containing and sulfhydryl-containing molecules.[1] SMPH is a non-cleavable crosslinker, meaning the resulting conjugate is stable under physiological conditions.[2] It is generally insoluble in water and should first be dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]

The following table summarizes the key quantitative data for SMPH:

| Property | Value |

| CAS Number | 367927-39-7 |

| Molecular Formula | C₁₇H₂₁N₃O₇ |

| Molecular Weight | 379.36 g/mol [4] |

| Appearance | White powder[3] |

| Melting Point | 114-127 °C[3] |

| Purity | ≥ 99% (HPLC)[3] |

| Spacer Arm Length | 14.3 Å |

| Storage Conditions | Store at 2-8°C, protected from light and moisture.[4] |

| Solubility | Insoluble in water; soluble in DMF and DMSO.[2] |

Mechanism of Action and Reaction Scheme

The utility of SMPH lies in its ability to facilitate a two-step conjugation process. First, the NHS ester reacts with a primary amine on one molecule. Subsequently, the maleimide group of the now-modified molecule reacts with a sulfhydryl group on a second molecule.

The optimal pH for the NHS ester-amine reaction is between 7 and 9, while the maleimide-sulfhydryl reaction proceeds most efficiently at a pH of 6.5-7.5.[2] It is crucial to control the pH to prevent hydrolysis of the NHS ester at higher pH values and to ensure the specificity of the maleimide reaction.

SMPH Bioconjugation Pathway

Applications in Research and Drug Development

The specific and robust nature of the covalent bonds formed using SMPH makes it a valuable tool in various life science applications. Its primary use is in bioconjugation, where it is employed to:

-

Develop Antibody-Drug Conjugates (ADCs): SMPH is instrumental in linking potent cytotoxic drugs (payloads) to monoclonal antibodies.[3] The antibody component directs the conjugate to cancer cells, minimizing off-target toxicity.[3]

-

Create Fluorescent Probes: By conjugating fluorescent dyes to proteins or antibodies, SMPH enables the visualization and tracking of biological processes.

-

Immobilize Proteins: Proteins can be attached to surfaces or other molecules for applications in diagnostics and proteomics.

-

Prepare Enzyme-Immunoconjugates: This is useful for developing sensitive diagnostic assays like ELISA.

Detailed Experimental Protocols

The following protocols provide a general framework for using SMPH in a two-step conjugation process. The exact conditions, such as molar excess of the crosslinker and reaction times, may need to be optimized for specific applications.

Materials and Reagents

-

N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)

-

Amine-containing molecule (e.g., antibody)

-

Sulfhydryl-containing molecule (e.g., drug, peptide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer A (for NHS ester reaction): e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0

-

Reaction Buffer B (for maleimide reaction): e.g., Phosphate buffer containing EDTA, pH 6.5-7.0

-

Quenching Reagent: e.g., Tris or glycine solution

-

Purification system: e.g., Size-exclusion chromatography (SEC) column

Experimental Workflow

ADC Synthesis Workflow using SMPH

Step-by-Step Protocol

Step 1: Activation of the Amine-Containing Molecule (e.g., Antibody) with SMPH

-

Prepare the SMPH solution: Immediately before use, dissolve SMPH in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

Prepare the antibody solution: Exchange the buffer of the antibody solution to Reaction Buffer A (pH 7.2-8.0). The antibody concentration should typically be in the range of 1-10 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved SMPH to the antibody solution with gentle stirring.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove the excess, unreacted SMPH and byproducts using a desalting column or size-exclusion chromatography equilibrated with Reaction Buffer B (pH 6.5-7.0). The resulting product is the maleimide-activated antibody.

Step 2: Conjugation of the Maleimide-Activated Antibody with the Sulfhydryl-Containing Molecule (e.g., Drug)

-

Prepare the sulfhydryl-containing molecule: Dissolve the sulfhydryl-containing molecule in Reaction Buffer B. If the molecule contains disulfide bonds that need to be reduced to free sulfhydryls, treat it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the excess reducing agent.

-

Reaction: Add a 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule to the maleimide-activated antibody solution.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. It is advisable to perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of sulfhydryl groups.

-

Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or N-acetylcysteine can be added to the reaction mixture.

-

Final Purification: Purify the final antibody-drug conjugate using an appropriate method such as size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or dialysis to remove any unreacted drug and other small molecules.

Characterization of the Final Conjugate

After purification, it is essential to characterize the conjugate. Common analytical techniques include:

-

UV-Vis Spectroscopy: To determine the protein concentration and the drug-to-antibody ratio (DAR).

-

Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.

-

Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different drug-loaded species.

-

Mass Spectrometry (MS): To confirm the identity and determine the precise mass of the conjugate.

Safety and Handling

SMPH is sensitive to moisture and should be stored in a desiccator. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH) is a versatile and efficient heterobifunctional crosslinker with significant applications in bioconjugation, particularly in the rapidly advancing field of antibody-drug conjugates. Its well-defined reactivity allows for the controlled and stable linkage of amine- and sulfhydryl-containing biomolecules. The protocols and information provided in this guide serve as a comprehensive resource for researchers and scientists aiming to utilize SMPH in their work. Proper optimization of reaction conditions and thorough characterization of the final product are crucial for successful and reproducible results.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, enabling the covalent linkage of two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][2] This unique characteristic allows for sequential or stepwise conjugation, minimizing the formation of undesirable homopolymers and self-conjugates, thereby ensuring the precise formation of well-defined bioconjugates.[3][4]

This technical guide provides a comprehensive overview of the core principles, chemistries, and applications of heterobifunctional crosslinkers in protein conjugation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to effectively utilize these powerful tools in their work, from basic research to the development of novel therapeutics like antibody-drug conjugates (ADCs).

Core Concepts of Heterobifunctional Crosslinking

The power of heterobifunctional crosslinkers lies in their ability to orchestrate a controlled, two-step conjugation process.[4][5] This is achieved by selecting a crosslinker with two reactive groups that target different functional groups on the proteins to be conjugated. The most commonly targeted functional groups on proteins include primary amines (-NH2) found in lysine residues and the N-terminus, and sulfhydryl groups (-SH) found in cysteine residues.[6]

The general workflow for a two-step conjugation using a heterobifunctional crosslinker is as follows:

-

Activation of the First Protein: The first protein is reacted with the heterobifunctional crosslinker, targeting a specific functional group. The reaction conditions are optimized to ensure efficient labeling of the protein with the crosslinker.

-

Removal of Excess Crosslinker: Unreacted crosslinker is removed from the activated protein solution to prevent unwanted side reactions in the subsequent step. This is typically achieved through dialysis or size-exclusion chromatography.

-

Conjugation to the Second Protein: The second protein, which possesses the functional group targeted by the second reactive moiety of the crosslinker, is added to the purified, activated first protein. This initiates the second covalent linkage, resulting in the formation of the desired protein-protein conjugate.

This stepwise approach provides a high degree of control over the conjugation process, leading to higher yields of the desired conjugate and a more homogenous product.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the chemistries of their reactive groups. The choice of crosslinker depends on the available functional groups on the target proteins and the desired properties of the final conjugate.

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most common and widely used class of heterobifunctional crosslinkers.[4] They typically contain an N-hydroxysuccinimide (NHS) ester for reacting with primary amines and a maleimide group for reacting with sulfhydryl groups.[3][7]

-

NHS Esters: React with primary amines at a pH range of 7-9 to form stable amide bonds.[7][8][9]

-

Maleimides: React specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether linkage.[9][10]

The significant difference in the optimal pH for these reactions allows for a highly controlled, two-step conjugation process.

Table 1: Common Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Towards |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 8.3 | No | No | Primary Amine + Sulfhydryl |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 8.3 | Yes | No | Primary Amine + Sulfhydryl |

| EMCS (N-(ε-Maleimidocaproyloxy)succinimide ester) | 9.4 | No | No | Primary Amine + Sulfhydryl |

| Sulfo-EMCS (N-(ε-Maleimidocaproyloxy)sulfosuccinimide ester) | 9.4 | Yes | No | Primary Amine + Sulfhydryl |

| GMBS (N-γ-Maleimidobutyryloxysuccinimide ester) | 6.8 | No | No | Primary Amine + Sulfhydryl |

| Sulfo-GMBS (N-γ-Maleimidobutyryloxysuccinimide ester) | 6.8 | Yes | No | Primary Amine + Sulfhydryl |

| LC-SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) | 6.8 | No | Yes (Disulfide) | Primary Amine + Sulfhydryl |

| Sulfo-LC-SPDP (Sulfosuccinimidyl 3-(2-pyridyldithio)propionate) | 6.8 | Yes | Yes (Disulfide) | Primary Amine + Sulfhydryl |

Photoreactive Crosslinkers

Photoreactive crosslinkers possess a group that becomes reactive upon exposure to ultraviolet (UV) light.[3][11] This allows for the capture of transient or weak protein-protein interactions.[3][12] One end of the crosslinker is a traditional reactive group (e.g., an NHS ester), while the other is a photoactivatable group, such as an aryl azide or a diazirine.[2][13]

-

Aryl Azides: Upon UV exposure, they form a highly reactive nitrene intermediate that can insert into C-H and N-H bonds.

-

Diazirines: Form a reactive carbene upon UV activation, which can also insert into a variety of chemical bonds.

This "on-demand" reactivity provides temporal control over the crosslinking reaction.

Table 2: Examples of Photoreactive Heterobifunctional Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Reactive Group 1 | Reactive Group 2 (Photoreactive) |

| NHS-ASA (N-Hydroxysuccinimidyl-4-azidosalicylic acid) | 9.2 | NHS Ester (Amine) | Aryl Azide |

| Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate) | 18.2 | Sulfo-NHS Ester (Amine) | Phenyl Azide |

| SDA (Succinimidyl 4,4'-azipentanoate) | 7.7 | NHS Ester (Amine) | Diazirine |

"Click" Chemistry Crosslinkers

Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[14][15] Heterobifunctional crosslinkers incorporating "clickable" functional groups, such as azides and alkynes, allow for highly specific and robust conjugation through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[15][16]

These crosslinkers often have a traditional reactive group on one end (e.g., NHS ester) and a clickable handle on the other, enabling a two-step labeling and subsequent conjugation process.

Table 3: Click Chemistry-Enabled Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 | Clickable Handle |

| NHS-Azide | NHS Ester (Amine) | Azide |

| NHS-Alkyne | NHS Ester (Amine) | Alkyne |

| Maleimide-Azide | Maleimide (Sulfhydryl) | Azide |

| Maleimide-Alkyne | Maleimide (Sulfhydryl) | Alkyne |

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC

This protocol outlines the general procedure for conjugating a small molecule drug containing a sulfhydryl group to an antibody using the heterobifunctional crosslinker SMCC.

Materials:

-

Antibody solution (e.g., in PBS, pH 7.2-8.0)

-

SMCC (dissolved in a water-miscible organic solvent like DMSO or DMF)

-

Sulfhydryl-containing drug

-

Reaction buffer (e.g., Phosphate buffer, pH 7.2-7.5)

-

Quenching buffer (e.g., Tris or glycine buffer)

-

Desalting columns or dialysis equipment

Procedure:

-

Antibody Modification with SMCC:

-

Dissolve the antibody in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Add a 10- to 20-fold molar excess of SMCC solution to the antibody solution. The final concentration of the organic solvent should be less than 10%.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess SMCC:

-

Remove the unreacted SMCC from the maleimide-activated antibody using a desalting column or by dialysis against the reaction buffer.

-

-

Conjugation with Sulfhydryl-Containing Drug:

-

Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction (Optional):

-

To stop the conjugation reaction, a small molecule containing a sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) can be added to react with any remaining maleimide groups.

-

-

Purification of the Antibody-Drug Conjugate:

-

Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.

-

Protocol 2: In-Vivo Protein-Protein Interaction Study using a Photoreactive Crosslinker

This protocol provides a general workflow for identifying protein-protein interactions within living cells using a membrane-permeable, photoreactive heterobifunctional crosslinker.

Materials:

-

Cultured cells

-

Membrane-permeable photoreactive crosslinker (e.g., a diazirine-based NHS ester)

-

Lysis buffer

-

UV lamp (e.g., 365 nm)

-

Immunoprecipitation reagents (antibodies, beads)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Labeling with the Crosslinker:

-

Incubate the cultured cells with the photoreactive crosslinker for a specific period to allow for cell uptake and reaction of the NHS ester with intracellular proteins.

-

-

Photo-Crosslinking:

-

Expose the cells to UV light for a short duration to activate the photoreactive group and induce crosslinking between interacting proteins.

-

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer to release the crosslinked protein complexes.

-

-

Immunoprecipitation:

-

Use an antibody specific to one of the proteins of interest to immunoprecipitate the crosslinked complex from the cell lysate.

-

-

Analysis:

-

Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify the interacting protein partners.

-

Visualizations

Experimental Workflow: Two-Step Protein Conjugation

Caption: Workflow for a two-step protein conjugation.

Signaling Pathway: Capturing a Transient Protein-Protein Interaction

Caption: Capturing a transient protein interaction.

Conclusion

Heterobifunctional crosslinkers are powerful and versatile tools that have revolutionized the field of protein conjugation. Their ability to facilitate controlled, stepwise reactions has enabled the creation of highly specific and well-defined bioconjugates for a wide range of applications, from fundamental research into protein-protein interactions to the development of targeted therapeutics. By understanding the different chemistries available and following optimized protocols, researchers can effectively harness the potential of these reagents to advance their scientific endeavors.

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 3. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. scbt.com [scbt.com]

- 12. Crosslinking for Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Bot Detection [iris-biotech.de]

- 15. biorxiv.org [biorxiv.org]

- 16. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amine to Sulfhydryl Crosslinking Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of amine to sulfhydryl crosslinking chemistry, a cornerstone technique in bioconjugation. This powerful method enables the precise and stable covalent linkage of biomolecules, facilitating advancements in therapeutic development, diagnostic assays, and fundamental biological research.

Core Principles: The Chemistry of Connection

Amine to sulfhydryl crosslinking predominantly utilizes heterobifunctional crosslinking agents, which possess two different reactive groups.[1] This allows for a controlled, sequential reaction, minimizing the formation of undesirable homodimers or polymers.[1] The most common pairing involves an N-hydroxysuccinimide (NHS) ester, reactive towards primary amines, and a maleimide group, which specifically targets sulfhydryl groups.[2][3]

Amine-Reactive Chemistry: The NHS Ester

Primary amines (-NH₂) are abundant in biomolecules, found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[4] NHS esters react with these primary amines under physiological to slightly alkaline conditions (pH 7.2-9) to form stable amide bonds.[5] The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct.[6]

Sulfhydryl-Reactive Chemistry: The Maleimide Group

Sulfhydryl groups (-SH), present in the amino acid cysteine, are less common than primary amines, allowing for more selective targeting.[7] The maleimide group reacts with sulfhydryl groups through a Michael addition, forming a stable thioether bond.[8] This reaction is most efficient at a pH range of 6.5 to 7.5.[4] At pH values above 7.5, the maleimide group can exhibit reactivity towards primary amines, and the rate of hydrolysis to a non-reactive maleamic acid increases.[4][9]

Key Reagents and Quantitative Data

A variety of heterobifunctional crosslinkers are commercially available, differing in their spacer arm length, solubility, and cell membrane permeability. The choice of crosslinker is critical and depends on the specific application.

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Solubility | Key Features |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide | 8.3 | Water-insoluble (dissolve in DMSO or DMF) | One of the most common non-cleavable crosslinkers.[10] |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester, Maleimide | 8.3 | Water-soluble | The sulfonate group enhances water solubility, eliminating the need for organic solvents and making it ideal for reactions with proteins that are sensitive to them.[11] |

| SM(PEG)n (Succinimididyl-([N-maleimidopropionamido]-polyethyleneglycol) ester) | NHS ester, Maleimide | Variable (depends on 'n') | Water-soluble | Polyethylene glycol (PEG) spacer arm reduces aggregation, increases solubility, and can minimize immunogenicity.[12] |

Reaction Condition Optimization:

| Parameter | NHS Ester Reaction | Maleimide Reaction |

| Optimal pH Range | 7.2 - 8.5[5] | 6.5 - 7.5[4] |

| Typical Reaction Time | 0.5 - 4 hours[5] | 1 - 2 hours[11] |

| Temperature | 4°C to Room Temperature[5] | Room Temperature[2] |

| Incompatible Buffers | Primary amine buffers (e.g., Tris, Glycine)[5] | Thiol-containing buffers (e.g., DTT, β-mercaptoethanol)[2] |

Stability Considerations:

The stability of the reactive groups and the resulting covalent bonds is a crucial factor for successful conjugation.

| Moiety | Condition | Half-life |

| NHS Ester | pH 7.0, 0°C | 4 - 5 hours[13] |

| pH 8.6, 4°C | 10 minutes[13] | |

| Thioether Bond (from Maleimide) | Physiological conditions | Generally stable, but can undergo retro-Michael reaction, especially at higher pH.[8] |

Experimental Protocols

The following are generalized protocols for a two-step conjugation process using an NHS-ester-maleimide crosslinker. Optimization is often necessary for specific applications.

Protocol 1: Creation of a Maleimide-Activated Protein

This protocol describes the first step of activating a protein with primary amines using an NHS-ester-maleimide crosslinker.

Materials:

-

Protein containing primary amines (Protein-NH₂)

-

NHS-ester-maleimide crosslinker (e.g., SMCC or Sulfo-SMCC)

-

Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous DMSO or DMF (for water-insoluble crosslinkers)

-

Desalting column

Procedure:

-

Prepare Protein Solution: Dissolve the Protein-NH₂ in the reaction buffer at a concentration of 1-10 mg/mL.[14]

-

Prepare Crosslinker Solution: Immediately before use, dissolve the crosslinker in DMSO or DMF (for SMCC) or directly in the reaction buffer (for Sulfo-SMCC).[11] A 10- to 50-fold molar excess of the crosslinker to the protein is typically used.[15]

-

Reaction: Add the crosslinker solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]

-

Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with a buffer suitable for the next step (e.g., PBS with a pH of 6.5-7.5).[11]

Protocol 2: Conjugation of Maleimide-Activated Protein to a Sulfhydryl-Containing Molecule

This protocol outlines the second step, where the maleimide-activated protein is conjugated to a molecule containing a free sulfhydryl group.

Materials:

-

Maleimide-activated protein (from Protocol 1)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

Thiol-free reaction buffer (e.g., PBS, pH 6.5-7.5)

-

(Optional) Reducing agent if sulfhydryls are in disulfide bonds (e.g., TCEP)

-

Quenching reagent (e.g., cysteine or β-mercaptoethanol)

Procedure:

-

Prepare Sulfhydryl-Containing Molecule: Dissolve the Molecule-SH in the reaction buffer. If the sulfhydryl groups are present as disulfide bonds, they must first be reduced using a reducing agent like TCEP. Excess reducing agent should be removed before proceeding.[2]

-

Conjugation Reaction: Add the Molecule-SH to the maleimide-activated protein solution. The molar ratio of the two molecules should be optimized for the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[11]

-

Quenching: (Optional) To stop the reaction, add a quenching reagent such as free cysteine or β-mercaptoethanol to react with any unreacted maleimide groups.

-

Purification: Purify the final conjugate to remove unreacted molecules and byproducts using methods such as size-exclusion chromatography or dialysis.[11]

Visualization of Key Processes

Chemical Reaction Mechanism

Caption: Amine to Sulfhydryl Crosslinking Mechanism.

Experimental Workflow

Caption: Two-Step Conjugation Workflow.

Applications in Research and Drug Development

The precision and stability offered by amine to sulfhydryl crosslinking have made it an indispensable tool in various fields:

-

Antibody-Drug Conjugates (ADCs): This is a prominent application where potent cytotoxic drugs are linked to monoclonal antibodies that target tumor-specific antigens. The specificity of the antibody directs the drug to cancer cells, minimizing off-target toxicity.[8]

-

Immunoassay Development: Enzymes (e.g., horseradish peroxidase) are conjugated to antibodies for use in techniques like ELISA, enabling signal amplification and detection.

-

Protein-Protein Interaction Studies: Crosslinking can be used to "capture" and identify interacting proteins within a complex.

-

Immobilization of Proteins: Attaching proteins to solid supports, such as beads or surfaces, is crucial for affinity chromatography and biosensor development.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | - Inactive crosslinker (hydrolyzed).- Incorrect buffer pH.- Competing nucleophiles in buffer (e.g., Tris, thiols).- Insufficient molar excess of crosslinker.- Inaccessible amine or sulfhydryl groups on the protein. | - Use fresh, high-quality crosslinker.- Verify and adjust buffer pH for each reaction step.- Use non-reactive buffers.- Optimize the molar ratio of crosslinker to protein.- Denature the protein slightly (if function is not critical) or use a crosslinker with a longer spacer arm. |

| Protein Precipitation | - Use of organic solvents for water-insoluble crosslinkers.- High degree of modification leading to aggregation. | - Use a water-soluble crosslinker (e.g., Sulfo-SMCC).- Reduce the molar excess of the crosslinker.- Perform the reaction at a lower protein concentration. |

| Formation of Homodimers | - Crosslinker has reacted with both amine and sulfhydryl groups on the same protein molecule (intramolecular) or two identical protein molecules (intermolecular). | - Ensure a true two-step reaction by removing all excess crosslinker after the first step.- Optimize the molar ratios of the reactants. |

By understanding the underlying chemistry, carefully selecting reagents, and optimizing reaction conditions, researchers can effectively leverage amine to sulfhydryl crosslinking to create novel and powerful tools for scientific discovery and therapeutic innovation.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. interchim.fr [interchim.fr]

- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 12. m.youtube.com [m.youtube.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. glenresearch.com [glenresearch.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate molecular weight

An In-Depth Technical Guide to N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH), a heterobifunctional crosslinker widely used in bioconjugation, diagnostics, and the development of antibody-drug conjugates (ADCs).

Core Properties and Specifications

N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate is a crucial reagent for covalently linking molecules containing primary amines with molecules containing sulfhydryl groups.[1] Its heterobifunctional nature allows for specific, controlled, two-step conjugation, minimizing the formation of undesirable homopolymers.[2]

Physicochemical Data

The fundamental properties of SMPH are summarized below, providing essential data for its application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 379.36 g/mol | [1][3][4] |

| Molecular Formula | C₁₇H₂₁N₃O₇ | [1][3][4] |

| CAS Number | 367927-39-7 | [3][4] |

| Appearance | White to off-white powder | [3] |

| Purity (HPLC) | ≥ 98% | [3] |

| Melting Point | 122 °C | [4] |

| Spacer Arm Length | 14.3 Å | [5] |

| Solubility | Water-insoluble; must be dissolved in an organic solvent (e.g., DMSO, DMF) first.[1] | |

| Storage Conditions | Store desiccated at 2°C - 8°C, protect from light and moisture.[4] |

Mechanism of Action

SMPH functions by sequentially targeting two different functional groups: primary amines (-NH₂) and sulfhydryls (-SH).

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, typically found on the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond. This reaction is most efficient at a pH of 7-9.[1]

-

Maleimide: This group reacts specifically with sulfhydryl groups, such as those on the side chain of cysteine residues, to form a stable thioether bond. The optimal pH for this reaction is 6.5-7.5.[1]

The sequential nature of this process allows for the directed conjugation of two different biomolecules, for example, activating an antibody via its lysine residues and then conjugating it to a sulfhydryl-containing payload or peptide.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Synthesis of peptide-oligonucleotide conjugates using a heterobifunctional crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the SMPH Crosslinker

For researchers, scientists, and drug development professionals, understanding the intricate details of crosslinking agents is paramount for the successful design and execution of bioconjugation strategies. This guide provides a comprehensive overview of Succinimidyl-6-((beta-maleimidopropionamido)hexanoate) (SMPH), a widely utilized heterobifunctional crosslinker. We will delve into its core properties, provide detailed experimental protocols, and visualize key processes to empower your research and development endeavors.

Core Properties of SMPH

SMPH is a non-cleavable crosslinker that covalently connects molecules containing primary amines and sulfhydryl groups. Its heterobifunctional nature, comprising an N-hydroxysuccinimide (NHS) ester and a maleimide group, allows for controlled, sequential or simultaneous conjugation reactions.

Structural and Physicochemical Data

A critical parameter for any crosslinker is its spacer arm length, which dictates the distance between the conjugated molecules. There are varying reports on the precise spacer arm length of SMPH, which can be attributed to different calculation methods and the conformational flexibility of the molecule. The most commonly cited values are approximately 9.5 Å, 14.2 Å, and 14.3 Å. This variation underscores the importance of considering the extended and collapsed conformations of the spacer arm when designing experiments where precise distance constraints are crucial.

| Property | Value | Citations |

| Molecular Weight | 379.37 g/mol | [1] |

| Spacer Arm Length | ~9.5 Å, 14.2 Å, 14.3 Å | [1][2][3][4] |

| CAS Number | 367927-39-7 | [1] |

| Chemical Formula | C17H21N3O7 | [1] |

| Solubility | Water-insoluble; dissolve in an organic solvent such as DMSO or DMF | [5] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Maleimide | [5] |

| Target Functional Groups | Primary amines (-NH2), Sulfhydryls (-SH) | [5] |

Reaction Mechanism and Stability

The conjugation process with SMPH involves two primary reactions:

-

NHS Ester Reaction: The NHS ester reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) at a pH range of 7-9 to form a stable amide bond.[5]

-

Maleimide Reaction: The maleimide group reacts specifically with sulfhydryl groups (e.g., from cysteine residues) at a pH range of 6.5-7.5 to form a stable thioether bond.[5]

It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH.[5] The maleimide group is more stable but can also undergo slow hydrolysis at pH values above 7.5.[5] Therefore, conjugation reactions are typically performed at a pH of 7.2-7.5.[5]

The resulting thioether bond from the maleimide-thiol reaction can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation.[6] The rate of this reaction is influenced by factors such as pH and the specific chemical environment of the linkage.[3][7]

Experimental Protocols

The following provides a detailed two-step protocol for protein-protein conjugation using SMPH. This method is particularly useful for preventing the formation of unwanted polymers of the amine-containing protein.

Materials

-

SMPH Crosslinker

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns

-

Quenching reagent (e.g., Tris, glycine, or cysteine)

Procedure

Step 1: Activation of Amine-Containing Protein

-

Dissolve Protein-NH2: Prepare a solution of the amine-containing protein in the conjugation buffer. The concentration will depend on the specific protein and application.

-

Prepare SMPH Solution: Immediately before use, dissolve SMPH in DMSO or DMF to create a stock solution. Do not prepare and store stock solutions as SMPH is moisture-sensitive and will hydrolyze.[5]

-

Reaction: Add a 10- to 50-fold molar excess of the SMPH solution to the protein solution.[5] The optimal molar ratio should be determined empirically for each application.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

-

Removal of Excess Crosslinker: Remove non-reacted SMPH using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent the sulfhydryl-containing protein from reacting with free SMPH.

Step 2: Conjugation to Sulfhydryl-Containing Protein

-

Add Protein-SH: Add the sulfhydryl-containing protein to the solution of the maleimide-activated Protein-NH2.

-

Reaction: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, a quenching reagent such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.

-

Purification: Purify the final conjugate using methods such as size-exclusion chromatography or affinity chromatography to remove unconjugated proteins and other byproducts.

Quantitative Analysis of Conjugation

The efficiency of the conjugation reaction can be assessed using various techniques, including:

-

SDS-PAGE: Analysis of the reaction mixture by SDS-PAGE under reducing and non-reducing conditions can visualize the formation of the conjugate, which will have a higher molecular weight than the individual proteins.

-

Mass Spectrometry: Mass spectrometry can be used to determine the precise mass of the conjugate and to identify the specific residues involved in the crosslink.

-

UV-Vis Spectroscopy: Changes in the UV-Vis spectrum can be used to monitor the reaction, for example, by observing the disappearance of the maleimide absorbance peak.

Applications in Research and Drug Development

The unique properties of SMPH make it a valuable tool in various applications:

-

Antibody-Drug Conjugates (ADCs): SMPH is used to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The stable linkage ensures that the drug remains attached to the antibody until it reaches the target cancer cell.

-

Protein-Protein Interaction Studies: By crosslinking interacting proteins, SMPH can be used to "capture" transient interactions for subsequent analysis by techniques such as mass spectrometry. The defined spacer arm length provides distance constraints that can be used to model the three-dimensional structure of protein complexes.[3]

-

Immunoassays: SMPH is used to conjugate enzymes or fluorescent labels to antibodies for use in various immunoassay formats.

Visualizing Workflows and Pathways

Chemical Reaction of SMPH

Caption: Two-step reaction mechanism of the this compound.

Workflow for Antibody-Drug Conjugate (ADC) Development

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC) using a crosslinker like SMPH.

Crosslinking Mass Spectrometry (XL-MS) Workflow for Protein Interaction Analysis

Caption: A typical workflow for studying protein-protein interactions using crosslinking mass spectrometry (XL-MS) with SMPH.

References

- 1. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 4. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility and Application of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate, commonly referred to as SMPH, is a heterobifunctional crosslinking agent integral to the fields of bioconjugation and drug development. Its unique structure, featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group, enables the covalent linkage of molecules containing primary amines and sulfhydryl groups, respectively. This guide provides an in-depth overview of the solubility characteristics of SMPH and detailed protocols for its application in creating stable bioconjugates.

Core Properties and Solubility

SMPH is a non-cleavable and membrane-permeable crosslinker. The NHS ester moiety reacts with primary amines at a pH range of 7-9 to form stable amide bonds. Concurrently, the maleimide group specifically reacts with sulfhydryl groups at a pH of 6.5-7.5, resulting in a stable thioether bond. Due to the hydrolytic instability of the NHS ester, which increases with pH, conjugation reactions are typically performed in the pH range of 7.2-7.5.[1]

A critical consideration for the practical application of SMPH is its solubility. The compound is not readily soluble in aqueous buffers. Therefore, dissolution in a polar, aprotic organic solvent is required before its introduction to an aqueous reaction mixture.

Table 1: Solubility of N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)

| Solvent | Solubility | Concentration Example |

| Dimethyl Sulfoxide (DMSO) | Soluble | 3.80 mg/mL, yielding a 10 mM solution[1] |

| Dimethylformamide (DMF) | Soluble | - |

| Water | Insoluble | - |

For most applications, a stock solution of SMPH is prepared in DMSO or DMF and then added to the aqueous reaction buffer containing the amine-functionalized molecule. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture remains low, typically below 10%, to avoid denaturation of proteins or other sensitive biomolecules.[2]

Experimental Protocol: Two-Step Protein Crosslinking

This protocol outlines a common two-step procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using SMPH.

Materials

-

N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing protein (Protein-SH)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.

-

Desalting columns

Procedure

Step 1: Activation of Amine-Containing Protein

-

Prepare Protein-NH₂: Dissolve the amine-containing protein in the Conjugation Buffer to a known concentration (e.g., 0.1 mM).

-

Prepare SMPH Stock Solution: Immediately before use, dissolve SMPH in DMSO to a concentration of 10 mM (3.80 mg in 1 mL of DMSO).[1] Do not store the SMPH solution, as the NHS ester is susceptible to hydrolysis.

-

Reaction: Add the SMPH stock solution to the Protein-NH₂ solution to achieve the desired molar excess of the crosslinker. The optimal molar ratio depends on the concentration of the protein:

-

For protein concentrations of 5-10 mg/mL, use a 5- to 10-fold molar excess.

-

For protein concentrations of 1-4 mg/mL, use a 20-fold molar excess.

-

For protein concentrations <1 mg/mL, use a 40- to 80-fold molar excess.

-

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

-

Removal of Excess Crosslinker: Remove non-reacted SMPH using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the maleimide groups from being quenched in the subsequent step.

Step 2: Conjugation to Sulfhydryl-Containing Protein

-

Prepare Protein-SH: Ensure the sulfhydryl-containing protein is dissolved in the Conjugation Buffer and is ready for reaction. If necessary, reduce any disulfide bonds to generate free sulfhydryls.

-

Conjugation Reaction: Combine the maleimide-activated Protein-NH₂ (from Step 1) with the Protein-SH. The molar ratio of the two proteins should be optimized for the specific application.

-

Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C.

-

Quenching (Optional): To stop the reaction, a quenching agent such as cysteine or 2-mercaptoethanol can be added to react with any remaining maleimide groups.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for the two-step bioconjugation process using SMPH.

References

In-Depth Technical Guide: Synthesis of N-Succinimidyl 6-(3-Maleimidopropionamido)hexanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of N-Succinimidyl 6-(3-Maleimidopropionamido)hexanoate, a heterobifunctional crosslinker commonly used in bioconjugation and drug development. It includes detailed experimental protocols, data summaries, and workflow visualizations.

Overview and Principle

N-Succinimidyl 6-(3-maleimidopropionamido)hexanoate, often referred to as SMCC or a similar derivative, is a crosslinking reagent that contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide. The NHS ester reacts efficiently with primary amines (like those in lysine residues of proteins) under slightly alkaline conditions to form stable amide bonds. The maleimide group specifically reacts with sulfhydryl groups (cysteine residues) under neutral conditions to form a stable thioether linkage. The hexanoate spacer arm provides distance between the conjugated molecules, which can be critical for maintaining protein function.

The synthesis is typically a two-step process:

-

Amidation: Reaction of a primary amine-containing spacer (6-aminohexanoic acid) with an anhydride (maleic anhydride) to form a maleimido-functionalized carboxylic acid.

-

Esterification: Activation of the carboxylic acid group with N-hydroxysuccinimide (NHS) to create the amine-reactive NHS ester.

Synthesis Workflow

The overall synthetic process involves the initial formation of the maleimido-hexanoic acid intermediate, followed by its activation to the final NHS ester product. The workflow includes reaction, purification, and characterization steps.

Methodological & Application

Application Notes and Protocols for N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH) Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH) is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group at opposite ends of a hexane spacer arm. This reagent facilitates the covalent conjugation of molecules containing primary amines (-NH2) with molecules containing sulfhydryl groups (-SH). The NHS ester reacts with primary amines, such as those found on the side chain of lysine residues in proteins, to form stable amide bonds. The maleimide group reacts specifically with sulfhydryl groups, present on cysteine residues, to form stable thioether bonds. The sequential nature of these reactions allows for controlled, two-step crosslinking, minimizing the formation of unwanted polymers. SMPH is particularly useful in the preparation of antibody-enzyme conjugates, hapten-carrier conjugates, and in the study of protein-protein interactions.

Chemical Properties and Reaction Mechanism

SMPH possesses two distinct reactive moieties, enabling a two-step conjugation strategy that provides a high degree of control over the crosslinking process.

-

NHS Ester Reactivity: The NHS ester end reacts with primary amines in the pH range of 7.0-9.0. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

-

Maleimide Reactivity: The maleimide group is highly selective for sulfhydryl groups, reacting optimally at a pH range of 6.5-7.5 to form a stable thioether bond. It's important to note that at pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, and the rate of hydrolysis of the maleimide group also increases.

The non-cleavable hexane spacer arm provides a spatial separation of 14.2 Å between the conjugated molecules.

Key Experimental Parameters: A Quantitative Overview

The efficiency of the crosslinking reaction is dependent on several factors, including the concentration of the reactants, pH, temperature, and reaction time. The following table summarizes typical starting conditions for the two-step crosslinking protocol. Optimization is often necessary for specific applications.

| Parameter | Step 1: Amine Modification (NHS Ester Reaction) | Step 2: Sulfhydryl Reaction (Maleimide Reaction) |

| pH | 7.2 - 8.0 | 6.5 - 7.5 |

| Temperature | 4°C to Room Temperature (20-25°C) | Room Temperature (20-25°C) |

| Reaction Time | 30 minutes to 2 hours | 1 to 4 hours |

| Molar Excess of SMPH | 10- to 50-fold molar excess over the amine-containing protein | N/A |

| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL |

| Recommended Buffers | Phosphate Buffered Saline (PBS), HEPES, Bicarbonate/Carbonate | Phosphate Buffered Saline (PBS), MES, HEPES |

| Buffers to Avoid | Buffers containing primary amines (e.g., Tris, Glycine) | Buffers containing sulfhydryl compounds (e.g., DTT, 2-mercaptoethanol) |

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of a protein with available primary amines (Protein-NH2) to a protein with a free sulfhydryl group (Protein-SH).

Materials:

-

Protein-NH2

-

Protein-SH

-

N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate (SMPH)

-

Organic Solvent (anhydrous DMSO or DMF)

-

Conjugation Buffer A (e.g., PBS, pH 7.2)

-

Conjugation Buffer B (e.g., PBS, pH 6.8)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0)

-

Desalting columns

Procedure:

Step 1: Activation of Protein-NH2 with SMPH

-

Dissolve Protein-NH2 in Conjugation Buffer A to a final concentration of 1-10 mg/mL.

-

Immediately before use, dissolve SMPH in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Add a 10- to 50-fold molar excess of the dissolved SMPH to the Protein-NH2 solution. For example, for a 10-fold molar excess, add 10 µL of 10 mM SMPH per 1 mg of a 50 kDa protein in 1 mL.

-

Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Remove the excess, unreacted SMPH and the NHS leaving group using a desalting column equilibrated with Conjugation Buffer B. The activated protein (Protein-maleimide) is now ready for the second step.

Step 2: Conjugation of Protein-maleimide to Protein-SH

-

Immediately add the purified Protein-maleimide to the Protein-SH solution. The molar ratio of Protein-maleimide to Protein-SH should be optimized for the specific application, with a 1:1 ratio being a common starting point.

-

Incubate the reaction for 1-4 hours at room temperature with gentle stirring.

-

To quench the reaction, a sulfhydryl-containing compound like cysteine or 2-mercaptoethanol can be added to a final concentration of 10-50 mM to react with any remaining maleimide groups.

-

The final conjugate can be purified from unreacted proteins and quenching reagents by size exclusion chromatography or other appropriate purification methods.

Protocol 2: Preparation of an Antibody-Enzyme Conjugate (e.g., Antibody-HRP)

This protocol outlines the conjugation of an antibody to Horseradish Peroxidase (HRP). Since many antibodies do not have free sulfhydryl groups, they need to be introduced through reduction of disulfide bonds or modification of primary amines.

Materials:

-

Antibody

-

Horseradish Peroxidase (HRP)

-

SMPH

-

Reducing Agent (e.g., Dithiothreitol - DTT) or Thiolation Reagent (e.g., Traut's Reagent)

-

Other materials as listed in Protocol 1.

Procedure:

-

Thiolation of the Antibody (if necessary): If the antibody does not have accessible free sulfhydryls, either reduce the hinge-region disulfide bonds with a mild reducing agent like DTT (e.g., 10 mM DTT for 30 minutes at room temperature) followed by desalting, or introduce sulfhydryl groups by reacting lysine residues with a reagent like Traut's Reagent.

-

Activation of HRP with SMPH: Follow Step 1 of Protocol 1, using HRP as the "Protein-NH2".

-

Conjugation: Mix the thiolated antibody with the maleimide-activated HRP and proceed with Step 2 of Protocol 1.

-

Purification: Purify the antibody-HRP conjugate using an appropriate method such as size exclusion chromatography to separate the conjugate from unconjugated antibody and enzyme.

Troubleshooting

| Problem | Probable Cause | Solution |

| Low Conjugation Efficiency | Hydrolysis of NHS ester: SMPH was exposed to moisture or the reaction buffer pH was too high. | Prepare fresh SMPH solution in anhydrous solvent. Ensure the pH of the amine-reaction buffer is between 7.2 and 8.0. |

| Hydrolysis of maleimide group: The pH of the sulfhydryl-reaction buffer was too high, or the reaction time was too long at a high pH. | Ensure the pH of the sulfhydryl-reaction buffer is between 6.5 and 7.5. | |

| Insufficient molar excess of SMPH: The amount of crosslinker was not enough to sufficiently label the amine-containing protein. | Increase the molar excess of SMPH (e.g., from 10-fold to 20-fold or 50-fold). | |

| Lack of free sulfhydryls: The sulfhydryl-containing protein has its cysteine residues in disulfide bonds. | Reduce the protein with a reducing agent like DTT and remove the reducing agent before adding the maleimide-activated protein. | |

| Presence of interfering substances in buffers: Amine-containing buffers (Tris, glycine) in Step 1 or sulfhydryl-containing compounds in Step 2. | Use amine- and sulfhydryl-free buffers for the respective reaction steps. Dialyze proteins into appropriate buffers if necessary. | |

| Precipitation of Protein | High concentration of organic solvent: The final concentration of DMSO or DMF is too high for the protein's stability. | Keep the final concentration of the organic solvent below 10%. |

| Protein aggregation due to modification: The crosslinking reaction alters the protein's surface charge and hydrophobicity. | Optimize the molar excess of SMPH to reduce the degree of modification. Perform the reaction at 4°C. | |

| Formation of High Molecular Weight Aggregates | Homobifunctional crosslinking: If the protein contains both amines and sulfhydryls, polymerization can occur in a one-step reaction. | A two-step protocol is crucial. Ensure complete removal of excess SMPH after the first step. |

| Non-specific reactions of maleimide: At pH > 7.5, maleimides can react with amines. | Maintain the pH of the maleimide reaction below 7.5. |

Visualizations

Caption: Experimental workflow for a two-step crosslinking reaction using SMPH.

Caption: Chemical reaction scheme for SMPH-mediated crosslinking.

Application Example: Investigating the Caspase Signaling Pathway

Crosslinking reagents like SMPH can be instrumental in studying protein-protein interactions within signaling pathways. For instance, in the apoptosis (programmed cell death) pathway, caspases are a family of proteases that play a central role. Identifying the substrates and interaction partners of specific caspases is crucial for understanding their function.